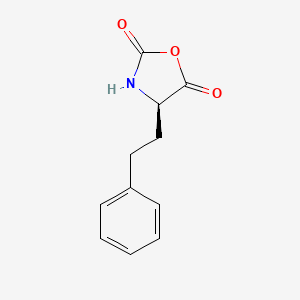
(R)-4-Phenethyloxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Phenethyloxazolidine-2,5-dione is a chiral compound with significant importance in organic chemistry It is known for its unique structure, which includes an oxazolidine ring fused with a phenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of phenethylamine with diethyl oxalate, followed by cyclization under acidic conditions to form the oxazolidine ring.
Industrial Production Methods: In an industrial setting, the production of ®-4-Phenethyloxazolidine-2,5-dione can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: ®-4-Phenethyloxazolidine-2,5-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the phenethyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: ®-4-Phenethyloxazolidine-2,5-dione is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It has been explored for its role in the synthesis of pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and infections.
Industry: In the industrial sector, ®-4-Phenethyloxazolidine-2,5-dione is used in the production of polymers and advanced materials. Its ability to form stable complexes with metals makes it useful in material science.
Mecanismo De Acción
The mechanism by which ®-4-Phenethyloxazolidine-2,5-dione exerts its effects is primarily through its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparación Con Compuestos Similares
(S)-4-Phenethyloxazolidine-2,5-dione: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
4-Phenethyloxazolidine-2-one: A similar compound with a slightly different ring structure, leading to different chemical properties.
Uniqueness: ®-4-Phenethyloxazolidine-2,5-dione is unique due to its chiral nature and the presence of both an oxazolidine ring and a phenethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor to bioactive molecules.
Propiedades
Número CAS |
2227989-59-3 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(4R)-4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
Clave InChI |
VQPIAMIUYBADAZ-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC[C@@H]2C(=O)OC(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


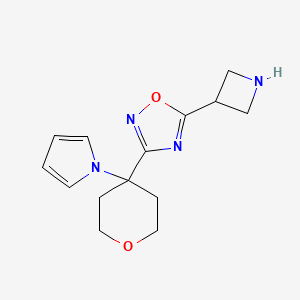
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
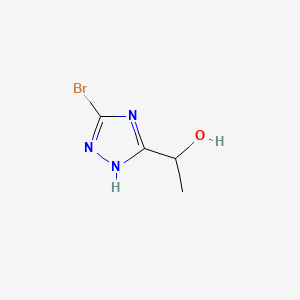
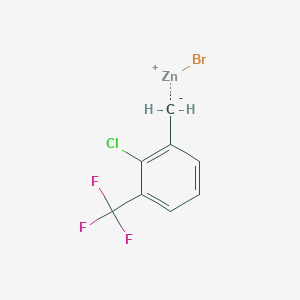
![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)

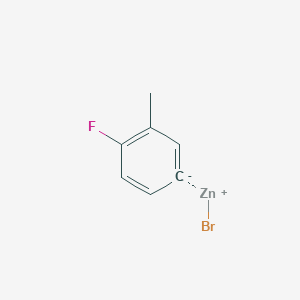
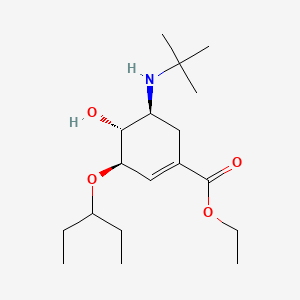
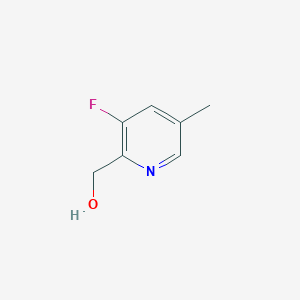
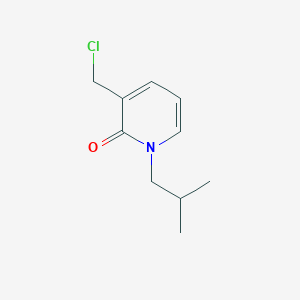
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
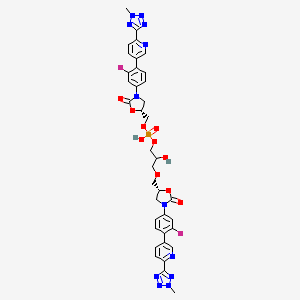
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
